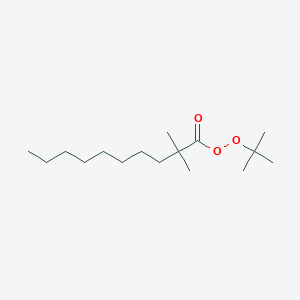
(1R)-2-Methoxy-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Methoxy-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate is a complex organic compound with a unique structure that includes a cyclopentene ring, a methoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methoxy-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxy group: This step often involves the use of methanol and a strong acid catalyst to introduce the methoxy group via nucleophilic substitution.
Formation of the acetate ester: This can be done by reacting the intermediate compound with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methoxy-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Methanol (CH₃OH) with strong acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
(1R)-2-Methoxy-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-Methoxy-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Methoxy-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate: shares structural similarities with other cyclopentene derivatives, such as:
Uniqueness
- The presence of the methoxy group and the specific configuration of the acetate ester make this compound unique. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
61697-03-8 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
[(1R)-2-methoxy-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C11H14O4/c1-4-5-8-9(13)6-10(11(8)14-3)15-7(2)12/h4,10H,1,5-6H2,2-3H3/t10-/m1/s1 |
InChI Key |
IFEWGPOMQZEMEO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)C(=C1OC)CC=C |
Canonical SMILES |
CC(=O)OC1CC(=O)C(=C1OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate](/img/structure/B14575342.png)




![4,6-Dimethyl-2-[(E)-{1-[2-(4-methylphenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14575372.png)
![Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane](/img/structure/B14575378.png)




![(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14575418.png)
![2-[(Diethylamino)methyl]-4-nitro-6-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575421.png)
